Sodium hydrogencarbonate-13C can act as a pH probe for NMR and MRI-based imaging techniques. The carbon-13 nucleus in the molecule exhibits a chemical shift in its resonance signal depending on the surrounding pH environment. By measuring this shift, researchers can gain insights into the acidity of tissues or biological samples. Source: Sigma-Aldrich:
Researchers can leverage sodium hydrogencarbonate-13C to trace and study metabolic pathways involving bicarbonate. The carbon-13 label allows scientists to track the incorporation and fate of bicarbonate within an organism or biological system. This approach has applications in fields like cancer research, where altered lactate metabolism is a hallmark of many tumors. Source: Scientific Labs:
Sodium hydrogencarbonate-13C, also known as sodium bicarbonate-13C, is a stable isotope-labeled compound derived from sodium bicarbonate. Its molecular formula is , and it has a molecular weight of approximately 85.00 g/mol. This compound is utilized primarily in research and analytical applications due to the presence of the carbon-13 isotope, which allows for enhanced detection and analysis through techniques such as nuclear magnetic resonance spectroscopy and magnetic resonance imaging .
The primary application of sodium hydrogencarbonate-13C is its ability to act as a pH probe in NMR and MRI [, ]. The ¹³C isotope offers several advantages:
These properties allow researchers to study:
The presence of the carbon-13 isotope allows for tracking these reactions using spectroscopic methods, providing insights into reaction mechanisms and dynamics .
Sodium hydrogencarbonate-13C does not exhibit significant biological activity on its own but serves as a valuable tool in metabolic studies. It can be utilized to trace carbon metabolism in various biological systems. For instance, it is used in studies examining the metabolic pathways of microorganisms and plants, helping researchers understand how carbon is utilized during cellular processes .
Sodium hydrogencarbonate-13C can be synthesized through several methods:
These methods ensure high purity and isotopic labeling necessary for research applications .
Sodium hydrogencarbonate-13C has diverse applications, including:
Studies involving sodium hydrogencarbonate-13C often focus on its interactions within biological systems. These studies can reveal how carbon isotopes are incorporated into metabolic pathways, providing insights into enzyme activity and substrate utilization. By tracking the labeled compound, researchers can assess the efficiency of metabolic processes and the influence of different environmental conditions on carbon metabolism .
Sodium hydrogencarbonate-13C shares similarities with several other compounds, particularly those that contain bicarbonate or carbonate groups. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium Bicarbonate | NaHCO₃ | Commonly used as a leavening agent; no isotopic labeling. |
Potassium Bicarbonate | KHCO₃ | Used as a potassium source; similar buffering capacity. |
Ammonium Bicarbonate | NH₄HCO₃ | Used in fertilizers; provides nitrogen along with bicarbonate. |
Calcium Carbonate | CaCO₃ | Used in antacids; differs by containing calcium instead of sodium. |
The uniqueness of sodium hydrogencarbonate-13C lies in its stable isotope labeling, which enables advanced analytical techniques that are not possible with its non-labeled counterparts. This feature makes it invaluable for research applications that require precise tracking of carbon flow within biological systems .
Nuclear magnetic resonance spectroscopy of sodium hydrogencarbonate-13C provides distinctive spectral characteristics that enable precise identification and quantification of this isotopically labeled compound. The carbon-13 nucleus in sodium hydrogencarbonate exhibits a characteristic chemical shift that varies significantly depending on the pH of the solution and the protonation state of the bicarbonate ion [1].
In aqueous solution, the 13C NMR chemical shift of sodium hydrogencarbonate appears at approximately 161.3 parts per million when referenced to tetramethylsilane [1]. This chemical shift position is highly diagnostic for the bicarbonate species and differs substantially from other carbon-containing compounds. The signal demonstrates a pH-dependent behavior, with the chemical shift moving downfield to approximately 169.5 parts per million when the bicarbonate converts to carbonate ion at higher pH values [1].
The 13C NMR spectrum of sodium hydrogencarbonate-13C typically shows a single sharp resonance when measured in deuterium oxide solution. The signal intensity is significantly enhanced compared to natural abundance measurements due to the 98 atom percent 13C isotopic enrichment [2]. This enhancement allows for sensitive detection and quantification even at relatively low concentrations.
Temperature effects on the 13C chemical shift are minimal, with variations typically less than 0.1 parts per million across the physiological temperature range [1]. The spin-lattice relaxation time (T1) of the 13C nucleus in sodium hydrogencarbonate-13C is relatively short, typically ranging from 2 to 15 seconds depending on the solution conditions and the presence of paramagnetic relaxation agents [3].
The line width of the 13C NMR signal is influenced by several factors including pH, ionic strength, and the presence of other dissolved species. Under optimal conditions, line widths of less than 2 Hz can be achieved, providing high-resolution spectral data suitable for precise chemical shift measurements [4].
Isotope ratio monitoring using 13C NMR represents a powerful analytical approach for determining the isotopic composition of sodium hydrogencarbonate preparations. This methodology relies on the direct measurement of 13C/12C ratios through integration of spectral peaks corresponding to labeled and unlabeled carbon species [5].
The precision of 13C NMR isotope ratio measurements for sodium hydrogencarbonate-13C can achieve values on the order of 1 per thousand when appropriate relaxation agents such as chromium(III) acetylacetonate are employed [5]. This level of precision makes the technique competitive with traditional isotope ratio mass spectrometry for many applications.
Quantitative 13C NMR measurements require careful attention to relaxation behavior and nuclear Overhauser effects. The use of inverse gated decoupling pulse sequences helps ensure accurate integration of carbon signals by eliminating differential nuclear Overhauser enhancements [6]. Calibration standards such as sodium acetate-13C are commonly employed to validate the quantitative nature of the measurements [5].
The technique offers several advantages over mass spectrometric methods, including the ability to perform measurements on aqueous solutions without extensive sample preparation, and the capacity to simultaneously monitor multiple carbon-containing species in complex mixtures [5]. However, the method requires relatively large sample sizes compared to mass spectrometry, typically requiring 50-100 milligrams of material for precise isotope ratio determinations [5].
Isotope ratio mass spectrometry (IRMS) represents the gold standard analytical technique for determining the isotopic composition of sodium hydrogencarbonate-13C with exceptional precision and accuracy. The methodology involves the conversion of the bicarbonate to carbon dioxide gas, which is then introduced into the mass spectrometer for isotope ratio analysis [7].
The sample preparation process for IRMS analysis typically involves acidification of sodium hydrogencarbonate-13C solutions with phosphoric acid to quantitatively convert the bicarbonate to carbon dioxide. This conversion must be performed under controlled conditions to prevent isotopic fractionation, which could compromise the accuracy of the measurements [8].
Modern IRMS instruments employ magnetic sector mass analyzers with multiple Faraday cup collectors, allowing simultaneous detection of carbon dioxide isotopomers with mass-to-charge ratios of 44 (12C16O2), 45 (13C16O2), and 46 (12C18O16O) [7]. The precision of isotope ratio measurements achievable with current IRMS instrumentation is typically better than 0.1 per thousand for samples containing sufficient carbon [9].
Gas chromatography coupled to IRMS (GC-C-IRMS) has been employed for compound-specific isotope analysis of sodium hydrogencarbonate-13C in complex mixtures [10]. This approach provides additional selectivity by chromatographically separating the bicarbonate from other carbon-containing compounds before isotope ratio determination. The technique has demonstrated precision values of approximately 0.4 per thousand for carbon isotope measurements [10].
Liquid chromatography coupled to IRMS (LC-IRMS) offers an alternative approach for analyzing non-volatile compounds such as sodium hydrogencarbonate-13C. The technique employs wet chemical oxidation to convert the bicarbonate to carbon dioxide, which is then analyzed by IRMS [8]. This methodology has proven particularly valuable for studying isotopically labeled bicarbonate in biological systems.
Detection and quantification of sodium hydrogencarbonate-13C by mass spectrometry employs several complementary approaches, each optimized for specific analytical requirements. Direct infusion electrospray ionization mass spectrometry provides rapid qualitative identification through characteristic mass spectral fragmentation patterns [11].
The molecular ion of sodium hydrogencarbonate-13C appears at mass-to-charge ratio 85 (M+1 relative to the unlabeled compound), providing unambiguous identification of the isotopically labeled material [11]. Collision-induced dissociation produces characteristic fragment ions including those corresponding to loss of hydroxyl groups and formation of carbonate species.
Quantitative analysis by mass spectrometry typically employs isotope dilution methods, where precisely known amounts of unlabeled sodium bicarbonate are added as internal standards [12]. This approach compensates for potential losses during sample preparation and matrix effects during ionization, providing highly accurate quantitative results.
The detection limits for sodium hydrogencarbonate-13C analysis by mass spectrometry are exceptional, with modern instruments capable of detecting femtomole quantities of material [12]. These sensitivity levels enable analysis of trace amounts of labeled bicarbonate in biological samples and environmental matrices.
Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) represent the most commonly employed ionization techniques for mass spectrometric analysis of sodium hydrogencarbonate-13C [13]. ESI provides superior sensitivity for aqueous solutions, while APCI offers better performance for samples containing high salt concentrations.
Atom percent excess calculations provide a standardized methodology for expressing the isotopic enrichment of sodium hydrogencarbonate-13C relative to natural abundance levels. The APE value represents the excess of 13C isotope above the natural abundance of approximately 1.1 percent [14].
The mathematical relationship for APE calculation is defined as APE = (atom percent 13C in sample) - (atom percent 13C at natural abundance). For sodium hydrogencarbonate-13C with 98 atom percent 13C enrichment, the APE value would be approximately 96.9 percent [14].
Precise APE calculations require accurate determination of both the total carbon content and the 13C content in the sample. Nuclear magnetic resonance spectroscopy provides one approach for these measurements, employing quantitative 13C NMR techniques with appropriate relaxation delays and internal standards [15].
Mass spectrometric determination of APE values typically employs the measurement of ion current ratios corresponding to 13C and 12C-containing species. The precision of APE calculations by mass spectrometry can achieve values better than 0.1 percent under optimal conditions [16].
Correction factors must be applied to account for natural abundance contributions when calculating APE values from experimental data. These corrections become particularly important when analyzing samples with moderate isotopic enrichment levels, where the natural abundance contribution represents a significant fraction of the total signal [14].
Sodium hydrogencarbonate-13C serves as a fundamental tracer compound for investigating carbon flux through metabolic pathways. The compound acts as a stable isotope marker that enables researchers to track the movement of carbon atoms through complex biochemical networks [1] [2]. When administered to biological systems, the carbon-13 label becomes incorporated into various metabolic intermediates, providing detailed insights into pathway activities and metabolic flux distributions.
The application of sodium hydrogencarbonate-13C in metabolic flux analysis relies on the principle that carbon atoms from the tracer become distributed throughout the metabolic network according to the relative activities of different pathways [3] [4]. This distribution pattern can be measured using mass spectrometry techniques, allowing for quantitative determination of pathway contributions to overall metabolism.
The tricarboxylic acid cycle represents a central hub for energy metabolism, and sodium hydrogencarbonate-13C has proven invaluable for studying carbon flux through this pathway. Research has demonstrated that when sodium hydrogencarbonate-13C is administered, the carbon-13 label becomes incorporated into TCA cycle intermediates through anaplerotic reactions, particularly via pyruvate carboxylase [5] [6].
Studies utilizing sodium hydrogencarbonate-13C have revealed that the TCA cycle exhibits complex labeling patterns that reflect both forward and reverse flux directions. The carbon-13 labeling of TCA intermediates shows characteristic patterns with M+1 isotopologues being particularly abundant in vivo studies [5]. This M+1 labeling pattern indicates substantial carbon dioxide fixation and recycling within the TCA cycle.
Quantitative analysis of TCA cycle flux using sodium hydrogencarbonate-13C has shown that citrate typically exhibits the highest labeling enrichment, with approximately 25.3% M+1 labeling, followed by succinate at 22.1% M+1 labeling [7]. The flux contributions of different TCA cycle intermediates vary significantly, with citrate showing the highest contribution at 42.5% and oxaloacetate showing the lowest at 35.1%.
Research in liver tissue has demonstrated that sodium hydrogencarbonate-13C tracing can distinguish between different metabolic states and nutritional conditions. In fasted conditions, the carbon-13 label from bicarbonate becomes preferentially incorporated into gluconeogenic intermediates, while in fed conditions, the label flows more readily into fatty acid synthesis pathways [3] [1].
Sodium hydrogencarbonate-13C enables precise measurement of substrate oxidation rates through the quantification of carbon-13 dioxide production. The technique is based on the principle that when labeled bicarbonate is administered, it equilibrates with the total carbon dioxide pool in the body, allowing for calculation of total carbon dioxide production rates [2] [8].
The method has been successfully applied to measure oxidation rates of various substrates including glucose, fatty acids, and amino acids. Studies have shown that glucose oxidation typically reaches peak rates within 1.3 hours of administration, with approximately 70% of the administered dose being oxidized over the study period [9]. In contrast, fatty acid oxidation shows a more prolonged pattern, with peak oxidation occurring around 4 hours post-administration and approximately 48% of the dose being oxidized.
Substrate oxidation rate determination using sodium hydrogencarbonate-13C requires careful consideration of recovery factors, which account for the proportion of carbon-13 dioxide that is retained in body bicarbonate pools rather than being exhaled [10] [11]. These recovery factors vary depending on the substrate being studied and the physiological conditions of the subject.
The 13C-Bicarbonate Tracer Technique represents a sophisticated approach for measuring carbon dioxide production and estimating energy expenditure. The method is based on the dilution principle, where administered sodium hydrogencarbonate-13C becomes diluted by endogenously produced unlabeled carbon dioxide [12] [13].
The technique involves administration of a priming dose of sodium hydrogencarbonate-13C followed by a continuous infusion to maintain steady-state conditions. The carbon-13 enrichment in expired breath is then measured using isotope ratio mass spectrometry, allowing for calculation of total carbon dioxide production according to the equation:
RaCO2 = (Infusion rate × Enrichment of infusate) / (Enrichment in breath × Recovery factor)
The 13C-Bicarbonate Tracer Technique has been validated across multiple species and physiological conditions. Studies have demonstrated excellent correlations between the technique and indirect calorimetry, with correlation coefficients typically exceeding 0.94 [2] [8]. The method offers several advantages over traditional indirect calorimetry, including the ability to measure subjects who are not confined to respiratory chambers and the capacity to study individuals with compromised respiratory function.
Research has shown that the technique can be applied using different administration routes, including intravenous, oral, and subcutaneous delivery [14] [15]. Intravenous administration typically results in faster achievement of steady-state conditions, with isotopic equilibrium being reached within 60 minutes. Oral administration requires longer equilibration times, typically 120 minutes, but offers greater practical convenience for field studies.
Comparative studies between the 13C-Bicarbonate Tracer Technique and indirect calorimetry have revealed both similarities and important differences between these methodologies. While both techniques measure carbon dioxide production, they assess different aspects of this process [16] [17].
Indirect calorimetry measures the rate of carbon dioxide excretion from the lungs, representing the net balance between carbon dioxide production and retention. In contrast, the 13C-Bicarbonate Tracer Technique measures total carbon dioxide production, including that which is temporarily retained in body bicarbonate pools [18] [10].
Validation studies have consistently shown that the 13C-Bicarbonate Tracer Technique yields higher values for carbon dioxide production compared to indirect calorimetry. This difference is attributed to the fact that a significant portion of produced carbon dioxide is retained in body bicarbonate pools and is not immediately exhaled [2] [8]. The ratio between the two methods typically ranges from 0.67 to 0.90, depending on the physiological state of the subject.
Studies in trained cyclists during exercise have demonstrated that both methods yield comparable results for substrate oxidation rates when appropriate correction factors are applied [16]. Carbohydrate oxidation rates measured by the two techniques showed no significant differences, with values of 39.4 mg/kg/min for indirect calorimetry and 41.7 mg/kg/min for the carbon-13 method.
Recovery factors represent a critical component of the 13C-Bicarbonate Tracer Technique, accounting for the proportion of labeled carbon dioxide that is retained in body pools rather than being exhaled. These factors are essential for accurate conversion of measured carbon-13 enrichment values to total carbon dioxide production rates [10] [11].
The bicarbonate recovery factor is typically calculated as the ratio of carbon-13 dioxide excretion rate to the administered tracer dose. Studies have shown that recovery factors vary significantly depending on species, physiological state, and experimental conditions. In healthy adults, recovery factors typically range from 0.81 to 0.90, while in neonates, lower values of 0.67 to 0.70 are commonly observed [2] [11].
Physical activity has been shown to significantly influence recovery factors. Research in dogs has demonstrated that active animals exhibit higher recovery factors (0.95) compared to resting animals (0.71) [12]. This increase is attributed to enhanced metabolic rate and increased carbon dioxide production during exercise.
The acetate correction factor has been proposed as an alternative approach that simultaneously corrects for carbon dioxide retention and accounts for carbon fixation in other metabolites through isotopic exchange reactions [10]. This correction method is particularly important for studies involving the tricarboxylic acid cycle, where significant carbon exchange occurs between different metabolic pools.
The theoretical foundation for energy expenditure estimation using sodium hydrogencarbonate-13C rests on the fundamental relationship between carbon dioxide production and metabolic rate. The technique assumes that carbon dioxide production is directly proportional to energy expenditure, with the proportionality constant depending on the substrate being oxidized [12] [13].
The basic calculation for energy expenditure involves multiplying the measured carbon dioxide production rate by the energy equivalent of carbon dioxide for the substrate mixture being oxidized. This energy equivalent varies depending on the relative proportions of carbohydrate, fat, and protein being metabolized, typically ranging from 21 to 27 kJ per liter of carbon dioxide produced.
The mathematical framework for energy expenditure calculation can be expressed as:
Energy Expenditure = RaCO2 × Energy Equivalent × Time Factor
Where RaCO2 is the carbon dioxide production rate determined from the 13C-Bicarbonate Tracer Technique, the energy equivalent is derived from the respiratory quotient of the substrate mixture, and the time factor converts the measurement to the desired temporal unit.
Advanced calculations incorporate corrections for protein metabolism by measuring urinary nitrogen excretion, allowing for more precise determination of the non-protein respiratory quotient and corresponding energy equivalents [13]. This approach improves the accuracy of energy expenditure estimates, particularly during periods of significant protein catabolism.
Extensive validation studies have confirmed the accuracy and reliability of energy expenditure estimation using sodium hydrogencarbonate-13C. Research in neonates has demonstrated correlation coefficients of 0.98 between the technique and indirect calorimetry, with linear regression equations enabling accurate conversion between the two methods [2].
Studies in trained cyclists have shown that the technique can accurately measure energy expenditure during exercise, with results comparable to those obtained through indirect calorimetry [16]. The method successfully tracked changes in substrate oxidation patterns during prolonged exercise, demonstrating its utility for studying exercise metabolism.
Methodological considerations for energy expenditure estimation include the importance of achieving isotopic steady-state conditions, which typically requires 60 to 120 minutes of continuous tracer infusion [14]. The frequency of breath sample collection must be sufficient to capture temporal changes in carbon-13 enrichment, with sampling intervals of 15 to 30 minutes being optimal for most applications.
The precision of energy expenditure measurements depends critically on the accuracy of isotope ratio mass spectrometry determinations. Studies have shown that measurement precision of less than 5% coefficient of variation is achievable with proper analytical techniques and quality control procedures [19]. Temperature and pH stability during sample collection and storage are also important factors that can influence measurement accuracy.